Superior JAK3 Selectivity Over JAK2: 385‑Fold vs. Tofacitinib’s 28‑Fold
In a radiometric enzymatic assay using recombinant human JAK kinases (ATP at Km), HAA-09 inhibited JAK3 with an IC50 of 2.4 nM and JAK2 with an IC50 of 925 nM, yielding a JAK2/JAK3 selectivity ratio of 385 [1]. Under identical conditions, tofacitinib inhibited JAK3 with IC50 = 1.6 nM and JAK2 with IC50 = 45 nM, giving a selectivity ratio of only 28 [1]. Thus, HAA-09 provides 13.8‑fold higher JAK3 vs. JAK2 selectivity than tofacitinib [1]. Direct head-to-head comparison.
| Evidence Dimension | JAK2/JAK3 selectivity ratio (IC50 JAK2 / IC50 JAK3) |
|---|---|
| Target Compound Data | 385 |
| Comparator Or Baseline | Tofacitinib: 28 |
| Quantified Difference | 13.8‑fold higher selectivity for HAA-09 |
| Conditions | Recombinant human JAK3 and JAK2 enzymes, radiometric assay, ATP at Km (10 µM for JAK3, 50 µM for JAK2), 10-point dose-response, n=3 |
Why This Matters
For procurement targeting autoimmune indications, this selectivity reduces the risk of JAK2-mediated thrombocytopenia and anemia, a major dose-limiting toxicity of pan-JAK inhibitors.
- [1] Wang, L., et al. Discovery of HAA-09, a selective JAK3 inhibitor for autoimmune diseases. Journal of Medicinal Chemistry. 2024, 67(12), 10234-10251. View Source
